4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid
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Overview
Description
The compound “4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of this compound can be reconsidered from the preparation of zolazepam. The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Herein, the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride is investigated .Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H NMR, 13C NMR, and GC-MS techniques . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of this compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .Scientific Research Applications
Synthesis and Chemical Properties
- 4-{[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid and related compounds have been a focus in synthetic chemistry. For instance, a related compound, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, demonstrates the potential for forming hybrid molecules with nicotinonitrile and pyrazole units, indicating a broad scope for chemical synthesis and applications (Dotsenko, Semenova, & Aksenov, 2020).
- Research has also delved into the regioselective synthesis of similar compounds, exemplified by a study on the efficient synthesis of ortho-halo-substituted 4-aryl-2-aminobutyric acids, highlighting the versatility of these compounds in chemical syntheses (Heim-Riether, 2008).
Biological Activities
- Studies have shown that derivatives of similar compounds exhibit significant biological activities. For example, 5-chloro-1,3-dimethyl-4-nitropyrazole, a closely related compound, has been used to create substances with potential biological applications, demonstrating the biological relevance of these compounds (Bozhenkov et al., 2006).
- Another study on ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound with structural similarities, found that it shows fungicidal and plant growth regulation activities, indicating potential agricultural applications (Minga, 2005).
Potential Therapeutic Applications
- Compounds structurally similar to this compound have been explored for their therapeutic potential. A study on a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which include similar molecular structures, identified analogs with high affinity and selectivity for integrins, suggesting their potential in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Chemical Modification and Derivatives
- The versatility of these compounds is further highlighted by studies focusing on their modification and derivative formation. For instance, research on the synthesis of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole showcases the potential for structural modification and the creation of new derivatives with varied properties (Wen, Zhu, Li, & Zhang, 2006).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including signal transduction, immune response, and cellular metabolism .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects against various diseases .
Properties
IUPAC Name |
4-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-6-8(9(11)14(2)13-6)10(17)12-5-3-4-7(15)16/h3-5H2,1-2H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFWPBMVNTGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCCCC(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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